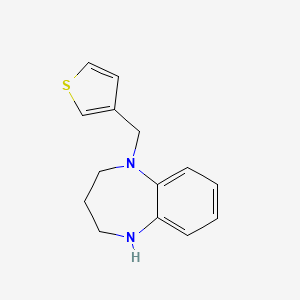
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide, also known as BMTS, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research as a tool to study the function and regulation of protein tyrosine phosphatases (PTPs).
Wirkmechanismus
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide inhibits PTPs by binding to the catalytic site of the enzyme and blocking its activity. This leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and have downstream effects on cellular processes.
Biochemical and Physiological Effects:
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of PTPs in cellular processes such as cell proliferation, differentiation, and apoptosis. 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has also been used to investigate the signaling pathways involved in insulin resistance and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide is its selectivity for PTPs. This allows researchers to specifically target and study the function of these enzymes without affecting other cellular processes. However, 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has some limitations as well. It has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. Additionally, its potency can vary depending on the specific PTP being targeted.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide in scientific research. One area of interest is the development of more potent and selective inhibitors of PTPs. Another direction is the investigation of the role of PTPs in specific disease states, such as cancer and diabetes. Additionally, 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide could be used in combination with other drugs or therapies to enhance their effectiveness.
Synthesemethoden
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide can be synthesized by reacting 5-bromo-thiophene-2-sulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide in high purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has been used as a potent and selective inhibitor of PTPs. PTPs are a family of enzymes that play a crucial role in the regulation of cellular signaling pathways. They are involved in the dephosphorylation of tyrosine residues on proteins, which is a key step in the modulation of cellular signaling. Dysregulation of PTPs has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3S2/c10-8-1-2-9(16-8)17(13,14)12-6-7-5-11-3-4-15-7/h1-2,7,11-12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDPPBWCFTZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol](/img/structure/B6646484.png)


![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)
![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
